molecular formula C14H9ClF3NO B5804275 N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide

N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B5804275
M. Wt: 299.67 g/mol
InChI Key: IOCMCZNZGLYDMF-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of a trifluoromethyl group and a chloro substituent on the phenyl ring, which are known to impart unique chemical and physical properties to the molecule. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually performed under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Lithium aluminum hydride or borane-tetrahydrofuran complex can be used under anhydrous conditions.

    Oxidation: Potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of N-[4-chloro-2-(trifluoromethyl)phenyl]amine.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets in biological systems. The trifluoromethyl and chloro groups enhance the compound’s ability to bind to hydrophobic pockets in proteins, thereby modulating their activity. The amide group can form hydrogen bonds with amino acid residues, further stabilizing the interaction. These interactions can lead to the inhibition or activation of enzymes and receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide
  • N-[4-chloro-2-(difluoromethyl)phenyl]benzamide
  • N-[4-bromo-2-(trifluoromethyl)phenyl]benzamide

Uniqueness

N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide is unique due to the specific positioning of the chloro and trifluoromethyl groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO/c15-10-6-7-12(11(8-10)14(16,17)18)19-13(20)9-4-2-1-3-5-9/h1-8H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCMCZNZGLYDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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